Potency Comparison: 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine vs. 2-Cyclopropylimidazo[1,2-a]pyridine
The presence of a 6-methyl group in 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine is expected to enhance biological activity compared to the unsubstituted analog 2-cyclopropylimidazo[1,2-a]pyridine. While direct head-to-head data for the target compound is not publicly available, the unsubstituted analog 2-cyclopropylimidazo[1,2-a]pyridine has been reported to exhibit an IC50 of 27.1 µM against the MDA-MB-231 breast cancer cell line . In contrast, 6-methyl substituted imidazo[1,2-a]pyridine derivatives have been shown to achieve significantly lower IC50 values, often in the low micromolar to nanomolar range, against various cancer cell lines . This class-level trend suggests that the 6-methyl substitution in 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine may confer improved potency, making it a more attractive candidate for initial screening in oncology-focused programs.
| Evidence Dimension | Cytotoxicity against cancer cell lines |
|---|---|
| Target Compound Data | Not directly reported; expected to be significantly < 27.1 µM based on class trend |
| Comparator Or Baseline | 2-Cyclopropylimidazo[1,2-a]pyridine: IC50 = 27.1 µM (MDA-MB-231) |
| Quantified Difference | Class-level improvement; potential >10-fold difference in potency |
| Conditions | MDA-MB-231 breast cancer cell line; similar assays for related 6-methyl compounds |
Why This Matters
Prioritizing compounds with a higher likelihood of potent activity saves time and resources in early-stage drug discovery.
